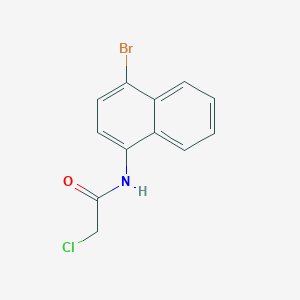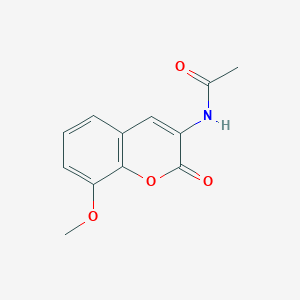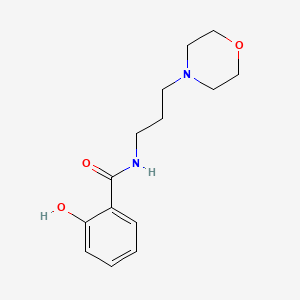![molecular formula C16H10Cl3NO2 B2371278 3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole CAS No. 478066-43-2](/img/structure/B2371278.png)
3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole” is a chemical compound with the molecular formula C16H12Cl3NO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a benzene ring), an oxazole ring (a five-membered ring containing two heteroatoms: one oxygen atom and one nitrogen atom), and a 2,4,5-trichlorophenoxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Applications De Recherche Scientifique
Trypanocidal Activity
2,5-diphenyloxazoles, closely related to the oxazole , have demonstrated significant trypanocidal activity. Specifically, oxazoles with di- and trihydroxy groups exhibit notable inhibitory activity against Trypanosoma congolense, a causative agent of African trypanosomosis in animals. One such compound showed potent inhibitory activity with an IC50 of 1.0 μM (O. Banzragchgarav et al., 2016).
Anticancer Activity
Novel oxazole derivatives have been synthesized and tested for their anticancer properties. Some of these compounds, specifically 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives, exhibited strong inhibitory activities against human prostate cancer and human epidermoid carcinoma cancer cell lines (Xinhua Liu et al., 2009).
Template for Synthesis of Functionalized Oxazoles
Oxazole compounds, such as 4-bis(methylthio)methylene-2-phenyloxazol-5-one, have been utilized as versatile templates for the synthesis of various functionalized oxazoles. This includes nucleophilic ring-opening of oxazolone with different nucleophiles and subsequent cyclization processes (N. Misra, H. Ila, 2010).
Synthesis of Extended Oxazoles
2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole serves as a scaffold for synthetic elaboration at the 2-methylene position, leading to the formation of extended oxazoles. This process involves reactions with diverse alkyl halides and reductive desulfonylation, contributing to the synthesis of compounds like anti-inflammatory Oxaprozin (Pravin Patil, F. A. Luzzio, 2016).
Photo-Oxidation Studies
Oxazole and its derivatives, such as 4-methyl-2,5-diphenyloxazole, have been studied for their reaction with singlet oxygen. The primary reaction pathway involves a [4 + 2]-cycloaddition to the oxazole ring, leading to the formation of products like imino-anhydride and triamide end-products. This study enhances understanding of oxazole's roles in heterocycle chemistry and active natural and medicinal species (Nassim Zeinali et al., 2020).
5-Lipoxygenase Inhibitory Activity
N-aryl-5-aryloxazol-2-amine derivatives, related to the oxazole , have shown potential as inhibitors of 5-lipoxygenase, an enzyme crucial in leukotriene synthesis. This discovery is significant for the treatment of inflammation-related diseases, including asthma and rheumatoid arthritis (J. Suh, Eul Kgun Yum, Y. Cho, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO2/c17-12-7-14(19)16(8-13(12)18)21-9-11-6-15(20-22-11)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYODYKHPRIIEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2371196.png)

![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-phenylpropanoic acid](/img/structure/B2371198.png)

![4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2371200.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2371202.png)



![(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2371210.png)

amine](/img/structure/B2371216.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)
